4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core linked to a chloro-substituted aniline derivative through an acetylamino bridge. The presence of the chloro and methylsulfonyl groups imparts specific chemical properties that make this compound of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to obtain the corresponding aniline.
Chlorination: The aniline derivative is then chlorinated to introduce the chloro group.
Sulfonylation: The chlorinated aniline undergoes sulfonylation using a methylsulfonyl chloride reagent to introduce the methylsulfonyl group.
Acetylation: The sulfonylated aniline is then acetylated using acetic anhydride to form the acetylamino intermediate.
Coupling: Finally, the acetylamino intermediate is coupled with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The acetylamino and benzamide moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylsulfonylaniline: Shares the chloro and methylsulfonyl groups but lacks the acetylamino and benzamide moieties.
N-acetyl-4-chloroaniline: Contains the acetylamino and chloro groups but lacks the methylsulfonyl group.
Benzamide derivatives: Various benzamide derivatives with different substituents can be compared for their chemical and biological properties.
Uniqueness
4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of both chloro and methylsulfonyl groups, along with the acetylamino and benzamide moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-25(23,24)20(14-8-4-12(17)5-9-14)10-15(21)19-13-6-2-11(3-7-13)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQKJCDEXACFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.